N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Description
N-[(4-Chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring two distinct aromatic substituents: a (4-chlorophenyl)methyl group and a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3/c16-12-3-1-10(2-4-12)8-21-5-6-22-14-13(17)7-11(9-23-14)15(18,19)20/h1-4,7,9,21H,5-6,8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMOAQIHUVXNAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCNC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine typically involves a multi-step process that includes the following key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 3-chloro-5-(trifluoromethyl)pyridine.
Formation of Intermediate Compounds: The starting materials undergo a series of chemical reactions to form intermediate compounds. These reactions may include nucleophilic substitution, condensation, and reduction reactions.
Final Coupling Reaction: The intermediate compounds are then subjected to a final coupling reaction to form the desired product, this compound. This step often requires the use of specific catalysts and reaction conditions to achieve high yields and purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent selection, to ensure efficient and cost-effective synthesis on a larger scale.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Condensation: Condensation reactions involving the compound can lead to the formation of larger molecules through the elimination of small molecules such as water or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the nature of the substituents on the compound.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study specific biochemical pathways and interactions. Its ability to interact with biological targets makes it valuable for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Structural Features :
- Ethane-1,2-diamine backbone : Provides flexibility for substitution.
- (4-Chlorophenyl)methyl group : Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group : The trifluoromethyl group improves metabolic stability, while the chloro substituent modulates electronic properties.
Estimated Molecular Data :
- Molecular Formula : C₁₅H₁₅Cl₂F₃N₃ (derived from structural analysis).
- Molecular Weight : ~365 g/mol (calculated).
Comparison with Similar Compounds
The target compound shares structural similarities with several ethane-1,2-diamine derivatives, differing primarily in substituent groups. Below is a detailed comparison:
Structural Analogs
N’-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]ethane-1,2-diamine (Compound 9)
- Molecular Formula : C₈H₉ClF₃N₃ .
- Molecular Weight : 259.63 g/mol.
- Substituents : Single 3-chloro-5-(trifluoromethyl)pyridin-2-yl group.
- Applications : Intermediate in the synthesis of Escherichia coli AcrAB-TolC efflux pump inhibitors. The absence of the (4-chlorophenyl)methyl group reduces lipophilicity compared to the target compound .
N~1~-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-[2-nitro-4-(trifluoromethyl)phenyl]-1,2-ethanediamine
- Molecular Formula : C₁₅H₁₁ClF₆N₄O₂ .
- Molecular Weight : 428.72 g/mol.
- Substituents : 2-nitro-4-(trifluoromethyl)phenyl group introduces electron-withdrawing nitro and trifluoromethyl groups.
- Applications : Research applications in medicinal chemistry; nitro groups may enhance reactivity but increase toxicity risks .
4-Chloro-N~1~-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine
N'-(3-Bromo-5-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-ethane-1,2-diamine
- Molecular Formula : C₁₀H₁₃BrF₃N₃ .
- Molecular Weight : 320.62 g/mol.
- Substituents : Bromine replaces chlorine at pyridinyl position 3; dimethyl groups on ethanediamine reduce steric hindrance.
- Applications : Chemical intermediate for further functionalization .
Physicochemical Properties
*LogP: Calculated using fragment-based methods (e.g., Crippen’s method).
Biological Activity
N-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS No. 338406-37-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and specific activities, particularly focusing on its pharmacological implications.
Synthesis
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with 4-chlorobenzylamine and 3-chloro-5-(trifluoromethyl)pyridine.
- Formation of Intermediates : These starting materials undergo nucleophilic substitution and condensation reactions to form intermediates.
- Final Coupling Reaction : A final coupling reaction yields the desired product, often requiring specific catalysts and conditions for optimal yields .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects such as inhibition or activation of signaling pathways. The exact molecular targets are context-dependent and require further investigation .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that trifluoromethylated compounds can effectively inhibit the growth of various cancer cell lines, including leukemia and non-small cell lung cancer .
| Cell Line | Compound | Growth Inhibition (%) |
|---|---|---|
| RPMI-8226 (Leukemia) | 6a | >20 |
| A549 (Lung Cancer) | 3b | >10 |
| A498 (Renal Cancer) | 3a | >15 |
Antiviral Properties
The compound's structural features suggest potential antiviral activity. It has been proposed that similar compounds can inhibit viral replication through interference with viral polymerases or proteases. Specific IC50 values for related compounds indicate promising antiviral efficacy against various viruses .
Case Studies
- Antiviral Screening : A study evaluated a series of compounds for their ability to inhibit viral replication in vitro. Compounds with structural similarities to this compound showed significant activity against Hepatitis C virus (HCV) with IC50 values ranging from 0.26 µM to 0.35 µM .
- Anticancer Efficacy : Another investigation focused on the anticancer properties of trifluoromethyl derivatives, revealing that certain modifications led to enhanced cytotoxicity against cancer cell lines. The study highlighted that substituents on the pyridine ring significantly influenced biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
